3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone often involves detailed organic synthesis routes that include the formation of dioxane rings and methoxylation processes. Such syntheses require precise control over reaction conditions to achieve the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone includes a dioxane ring, which is a cyclic ether, and a methoxy group attached to a propiophenone backbone. This structure is studied using spectroscopic methods like NMR and IR spectroscopy, along with X-ray crystallography to determine the arrangement of atoms and the stereochemistry of the molecule.
Chemical Reactions and Properties
Compounds like 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, reflecting their reactive nature. Their chemical properties are influenced by the functional groups present, which also determine their reactivity towards different reagents.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility in various solvents, and crystalline structure, are crucial for their application in material science and organic synthesis. These properties are determined through experimental measurements and are essential for handling and application of the compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids, bases, oxidizing agents, and reducing agents, are key to understanding how these compounds can be manipulated chemically. These properties are explored through both theoretical calculations and empirical experiments.
- Yokoyama, T. (2015). Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6: A Review. Journal of Wood Chemistry and Technology. Access here.
- Liu, C., Chen, D., & Chen, X. (2022). Atmospheric Reactivity of Methoxyphenols: A Review. Environmental science & technology. Access here.
- Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry. Access here.
Scientific Research Applications
Another compound, 1,3-Dioxan-2-yl, has been used as an intermediate in the enantiodifferentiating tetrahydrofuranylation of but-3-enyl carboxylates .
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AIEgen-Based Fluorescent Nanomaterials : Luminogens with the feature of aggregation-induced emission (AIEgen) have emerged as advanced luminescent materials for fluorescent nanomaterial preparation . AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications . They have been used in in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery .
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1,3-Dioxan-5-one Derivatives : These compounds have been used in the in situ synthesis and direct use of various derivatives .
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AIEgen-Based Fluorescent Nanomaterials : Luminogens with the feature of aggregation-induced emission (AIEgen) have emerged as advanced luminescent materials for fluorescent nanomaterial preparation . AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications . They have been used in in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery .
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1,3-Dioxan-5-one Derivatives : These compounds have been used in the in situ synthesis and direct use of various derivatives .
Safety And Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,14H,3,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGQOWFJIIGQMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560178 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |
CAS RN |
121789-35-3 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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